7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one core with a 2-phenylethyl substituent. The presence of multiple nitrogen atoms within the ring system contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step procedures that include the formation of the pyrazolo and pyrido rings followed by the introduction of the triazine moiety. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic framework. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve scalable reactions, continuous flow processes, and the use of automated equipment to ensure consistent quality and efficiency. Industrial production may also incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups at specific positions on the ring .
Scientific Research Applications
7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Studied for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of novel materials, such as polymers and dyes, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazine moiety but differs in the arrangement of nitrogen atoms and substituents
Uniqueness
7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to its specific substitution pattern and the presence of the 2-phenylethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N5O |
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Molecular Weight |
291.31 g/mol |
IUPAC Name |
11-(2-phenylethyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C16H13N5O/c22-16-15-13(21-14(18-19-15)6-9-17-21)8-11-20(16)10-7-12-4-2-1-3-5-12/h1-6,8-9,11H,7,10H2 |
InChI Key |
MHHIQDIUFNNUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)N=NC4=CC=NN34 |
Origin of Product |
United States |
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